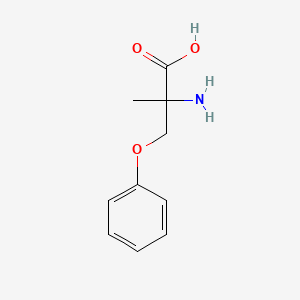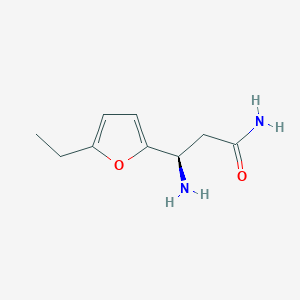
2-(2,2-Dimethylcyclobutyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O2 It features a cyclobutane ring substituted with two methyl groups and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethylcyclobutyl)acetic acid can be synthesized using α-pinene as a starting material. The synthetic route involves the oxidation of α-pinene using potassium permanganate as the oxidant. The reaction proceeds as follows:
Oxidation of α-pinene: α-pinene is oxidized to form 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid).
Activation of pinonic acid: Pinonic acid is activated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Condensation reaction: The acyl chloride reacts with substituted aniline to produce derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid.
Industrial Production Methods
Industrial production methods for 2-(2,2-dimethylcyclobutyl)acetic acid typically involve large-scale oxidation reactions using α-pinene and potassium permanganate. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substituted anilines are often used in condensation reactions with the acyl chloride derivative.
Major Products
The major products formed from these reactions include various derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid, which can have different functional groups and properties.
Applications De Recherche Scientifique
2-(2,2-Dimethylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other cyclobutane-containing compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in drug discovery and development.
Medicine: Some derivatives may exhibit pharmacological properties, such as antifungal or antimicrobial activities.
Industry: The compound can be used in the production of perfumes, disinfectants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinonic acid: 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, a closely related compound, is synthesized from α-pinene and has similar structural features.
Limononic acid: Another derivative of pinonic acid, formed through photolysis, shares some structural similarities with 2-(2,2-dimethylcyclobutyl)acetic acid.
Uniqueness
2-(2,2-Dimethylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure and the presence of two methyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
TVUDGAIEYXFBGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)






